4-Cyclopropoxy-N-methylaniline
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Overview
Description
4-Cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
While specific structural analysis of 4-Cyclopropoxy-N-methylaniline is not available, studies on similar compounds like 4-Nitro-N-methylaniline derivatives have been conducted . These studies reveal that N-methylamino and nitro groups are nearly coplanar with the benzene ring .Chemical Reactions Analysis
The N-dealkylation of N-cyclopropyl-N-methylaniline, a reaction similar to what 4-Cyclopropoxy-N-methylaniline might undergo, has been studied . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .Scientific Research Applications
Oxidation Mechanisms and SET Analysis :
- Cyclopropylamines like 4-Cyclopropoxy-N-methylaniline are known to inactivate cytochrome P450 enzymes through oxidative N-dealkylation. A study by Shaffer, Morton, and Hanzlik (2001) explored this process using horseradish peroxidase, revealing key insights into the fate of the cyclopropyl group and the formation of highly reactive aminium cation radicals (Shaffer, Morton, & Hanzlik, 2001).
Photoredox Catalysis and Cyclization :
- The application of N-hydroxyphthalimide as a metal-free organophotoredox catalyst for [4+2] cyclization of N-methylanilines with maleimides has been demonstrated in a study by Yadav and Yadav (2017). This process involves C(sp3) H activation of N-methylanilines, highlighting the potential for innovative synthetic approaches in organic chemistry (Yadav & Yadav, 2017).
SET Probes and Stereoelectronic Effects :
- Grimm et al. (2020) focused on the rate of ring opening of N-cyclopropyl-based SET probes, including N-cyclopropyl-N-methylaniline. Their research offers insights into the resonance effects and stereoelectronic requirements for cyclopropane ring opening in radical cations derived from such compounds (Grimm et al., 2020).
N-Hydroxyphthalimide in [4+1] Radical Cyclization :
- A 2016 study by Yadav and Yadav demonstrated the use of N-hydroxyphthalimide in the [4+1] radical cyclization of N-methylanilines with isocyanides, marking an advancement in the synthesis of complex organic structures (Yadav & Yadav, 2016).
Theoretical Study on Cytochrome P450 Catalysis :
- Li, Wang, Yang, and Han (2009) conducted a theoretical study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450. Their findings provide an understanding of the reaction mechanism and the origin of regioselectivity in these reactions (Li, Wang, Yang, & Han, 2009).
Future Directions
properties
IUPAC Name |
4-cyclopropyloxy-N-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEMINJPULICRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxy-N-methylaniline |
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